molecular formula C27H24Br3N B15089366 2,6,10-Tribromo-4,4,8,8,12,12-hexamethyl-4H,8H,12H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine

2,6,10-Tribromo-4,4,8,8,12,12-hexamethyl-4H,8H,12H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine

Cat. No.: B15089366
M. Wt: 602.2 g/mol
InChI Key: DEWSTBIDVBJWBB-UHFFFAOYSA-N
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Description

2,6,10-Tribromo-4,4,8,8,12,12-hexamethyl-4H,8H,12H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine is a complex organic compound with the molecular formula C27H24Br3N. It is characterized by its unique structure, which includes multiple bromine atoms and a quinolizino acridine core. This compound is known for its high melting point of 211.1-212.6 °C and a predicted boiling point of 550.1±50.0 °C .

Preparation Methods

The synthesis of 2,6,10-Tribromo-4,4,8,8,12,12-hexamethyl-4H,8H,12H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine involves several stepsThe reaction conditions often require the use of solvents like chloroform and reagents such as n-butyllithium and anhydrous sodium sulfate . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

2,6,10-Tribromo-4,4,8,8,12,12-hexamethyl-4H,8H,12H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine undergoes various chemical reactions, including:

Common reagents used in these reactions include chloroform, n-butyllithium, and anhydrous sodium sulfate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6,10-Tribromo-4,4,8,8,12,12-hexamethyl-4H,8H,12H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6,10-Tribromo-4,4,8,8,12,12-hexamethyl-4H,8H,12H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine involves its interaction with specific molecular targets. The bromine atoms and the quinolizino acridine core play a crucial role in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation .

Comparison with Similar Compounds

2,6,10-Tribromo-4,4,8,8,12,12-hexamethyl-4H,8H,12H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine can be compared with other similar compounds, such as:

    4,4,8,8,12,12-Hexamethyl-4H,8H,12H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine: This compound lacks the bromine atoms but shares the same core structure.

    2,6,10-Tribromo-4,4,8,8,12,12-hexamethyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine: This compound is similar but exists in a dihydro form

The uniqueness of this compound lies in its specific arrangement of bromine atoms and its stability under various conditions.

Properties

Molecular Formula

C27H24Br3N

Molecular Weight

602.2 g/mol

IUPAC Name

5,11,17-tribromo-8,8,14,14,22,22-hexamethyl-1-azahexacyclo[11.7.1.13,19.02,7.09,21.015,20]docosa-2,4,6,9,11,13(21),15(20),16,18-nonaene

InChI

InChI=1S/C27H24Br3N/c1-25(2)16-7-13(28)9-18-22(16)31-23-17(25)8-14(29)10-19(23)27(5,6)21-12-15(30)11-20(24(21)31)26(18,3)4/h7-12H,1-6H3

InChI Key

DEWSTBIDVBJWBB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC(=CC3=C2N4C5=C(C=C(C=C51)Br)C(C6=C4C(=CC(=C6)Br)C3(C)C)(C)C)Br)C

Origin of Product

United States

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